molecular formula C9H6BrClN2 B1449662 7-Bromo-4-chloro-8-methylquinazoline CAS No. 1592956-60-9

7-Bromo-4-chloro-8-methylquinazoline

Cat. No. B1449662
CAS RN: 1592956-60-9
M. Wt: 257.51 g/mol
InChI Key: XGVIICZEECULSZ-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-8-methylquinazoline is a chemical compound with the molecular formula C9H6BrClN2 . It is used as a reactant in the preparation of N1-(5-(heterocyclyl)-thiazol-2-yl)-3-(4-trifluoromethylphenyl)-1,2-propanediamines as AKT/PKB inhibitors for cancer treatment .


Synthesis Analysis

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The first quinazoline derivative was synthesized by Griess et al. in 1869 through a condensation reaction .


Molecular Structure Analysis

The 7-bromo-4-chloro-8-methylquinazoline molecule contains a total of 19 atoms. There are 6 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, 1 Chlorine atom, and 1 Bromine atom . It contains total 20 bonds; 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-4-chloro-8-methylquinazoline include a molecular weight of 257.52 g/mol . The compound appears as a yellow powder . More specific properties such as boiling point, melting point, and density are not found in the search results.

Scientific Research Applications

Medicinal Chemistry: Synthesis of Antiviral Agents

7-Bromo-4-chloro-8-methylquinazoline: is a key intermediate in the synthesis of Lenacapavir , a potent capsid inhibitor used in the treatment of HIV-1 infections . The compound’s ability to undergo regioselective cyclization makes it valuable for constructing complex molecules that are crucial in antiviral therapy.

Neurology: Alzheimer’s Disease Research

The compound’s derivatives are being explored for their potential in treating neurological conditions such as Alzheimer’s disease. Its role in the synthesis of glycogen synthase kinase 3β inhibitors highlights its importance in neurodegenerative disease research .

Oncology: Tyrosine Kinase Receptor Inhibition

Researchers are investigating the use of 7-Bromo-4-chloro-8-methylquinazoline in the development of tyrosine kinase receptor inhibitors. These inhibitors can suppress tumor growth and are significant in the field of cancer therapy .

Hematology: Treatment for Iron Deficiency

The compound is also a precursor in the synthesis of treatments for iron deficiency. Its modification leads to compounds that can potentially address this widespread health issue .

Process Development: Large-Scale Synthesis

The practical synthesis of 7-Bromo-4-chloro-8-methylquinazoline from more readily available starting materials has been demonstrated. This provides a potential economical route for large-scale production, which is crucial for commercial applications .

Safety and Hazards

The safety information for 7-Bromo-4-chloro-8-methylquinazoline indicates that it may be harmful if swallowed and may cause eye irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

7-bromo-4-chloro-8-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c1-5-7(10)3-2-6-8(5)12-4-13-9(6)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVIICZEECULSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-chloro-8-methylquinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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